molecular formula C9H11NO2 B3318826 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- CAS No. 102830-11-5

4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-

Cat. No.: B3318826
CAS No.: 102830-11-5
M. Wt: 165.19 g/mol
InChI Key: VOVOOLZOADWHLB-UHFFFAOYSA-N
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Description

4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of two hydroxyl groups at positions 4 and 8 on the isoquinoline ring, and it is partially hydrogenated, making it a tetrahydro derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride. This reaction typically occurs under reflux conditions and results in the formation of the tetrahydroisoquinoline core .

Industrial Production Methods

Industrial production of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be further reduced to fully hydrogenate the isoquinoline ring.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex isoquinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and other medical conditions.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, thereby affecting neurological functions. Additionally, its antioxidant properties may contribute to its protective effects against oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the hydroxyl groups at positions 4 and 8.

    4,6-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: A similar compound with hydroxyl groups at positions 4 and 6 instead of 4 and 8.

Uniqueness

4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- is unique due to the specific positioning of its hydroxyl groups, which can influence its chemical reactivity and biological activity. This distinct structure allows it to participate in unique chemical reactions and interact with specific molecular targets, differentiating it from other isoquinoline derivatives .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-4,8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-8-3-1-2-6-7(8)4-10-5-9(6)12/h1-3,9-12H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVOOLZOADWHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(CN1)C(=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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